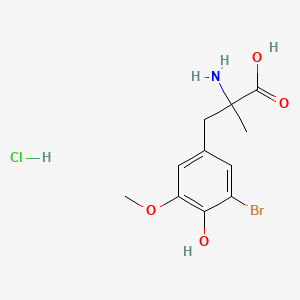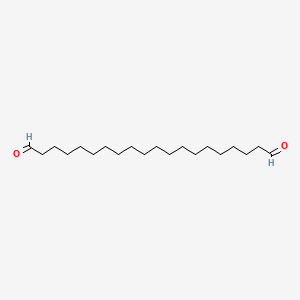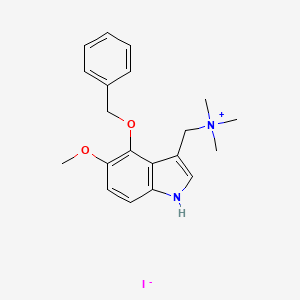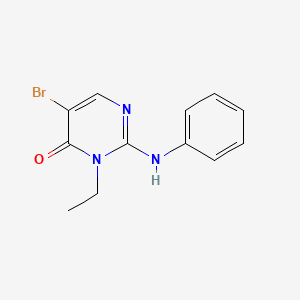
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 is a synthetic compound characterized by its unique chemical structure This compound is a derivative of indole, a heterocyclic aromatic organic compound
Métodos De Preparación
The synthesis of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 typically involves multiple steps, including the introduction of chlorine atoms and the formation of the indole ring. One common synthetic route involves the chlorination of a precursor compound, followed by cyclization to form the indole ring. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties and reactivity.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of diverse derivatives with varying properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a tool for studying biological processes, particularly those involving indole derivatives and their interactions with biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of cancer treatment due to its ability to inhibit certain cellular pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis. The presence of chlorine atoms and the hydroxyl group in its structure play a crucial role in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 can be compared with other similar compounds, such as:
2,6-Dichloroquinone-4-chloroimide: Used as a colorimetric indicator to detect phenolic compounds.
2,6-Dichloro-4-hydroxyphenolate: A phenolate anion with similar structural features.
2,6-Dichloroindophenol: A quinone imine used in various chemical applications
Propiedades
Número CAS |
254762-26-0 |
|---|---|
Fórmula molecular |
C14H9Cl2NO2 |
Peso molecular |
298.2 g/mol |
Nombre IUPAC |
4,5,6,7-tetradeuterio-1-(2,6-dichloro-4-hydroxyphenyl)-3H-indol-2-one |
InChI |
InChI=1S/C14H9Cl2NO2/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(17)19/h1-4,6-7,18H,5H2/i1D,2D,3D,4D |
Clave InChI |
QZGDFRBQDMINQA-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])CC(=O)N2C3=C(C=C(C=C3Cl)O)Cl)[2H])[2H] |
SMILES canónico |
C1C2=CC=CC=C2N(C1=O)C3=C(C=C(C=C3Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




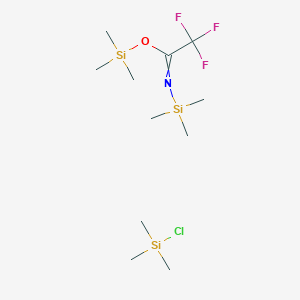



![1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-](/img/structure/B13857953.png)
